Anti-inflammatory agent 46

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

抗炎剂46 是一种以其强大的抗炎特性而闻名的化合物。它属于一类抑制炎症反应中相关酶和途径活性的化合物。

准备方法

合成路线和反应条件: 抗炎剂46 的合成通常涉及多步有机反应。 一种常见的合成路线包括在氯化锌催化下,将取代的烯胺与三乙基正甲酸酯和醋酸铵反应 。此方法生成4,5-二取代嘧啶类似物,这些类似物是合成抗炎剂46 的关键中间体。

工业生产方法: 抗炎剂46 的工业生产通常采用大型间歇式反应器。该过程涉及对温度、压力和pH 等反应条件的仔细控制,以优化产率和纯度。 还强调使用环保且可重复使用的催化剂,以确保可持续生产实践 。

化学反应分析

Acylation Step

-

Reactants : Naproxen backbone, acylating agent (e.g., acetic anhydride).

-

Conditions : Reflux in anhydrous dichloromethane (DCM) at 40–50°C for 6–8 hours.

-

Outcome : Introduction of an acetyl group to the hydroxyl moiety of the naproxen scaffold.

Nucleophilic Substitution

-

Reactants : Acylated intermediate, thiourea derivative.

-

Conditions : Stirring in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 80°C for 12 hours.

-

Outcome : Formation of the thiourea-linked anti-inflammatory agent.

Key Data

| Reaction Step | Reagents/Conditions | Yield | Selectivity |

|---|---|---|---|

| Acylation | Acetic anhydride, DCM, 50°C | 85% | N/A |

| Nucleophilic Substitution | Thiourea, DMF, K₂CO₃, 80°C | 72% | 90% |

Reaction Optimization

Optimization of the thiourea substitution step revealed:

-

Solvent Impact : DMF outperformed toluene and THF due to better solubility of intermediates.

-

Base Selection : K₂CO₃ provided higher yields compared to triethylamine (TEA) or sodium hydride (NaH) .

Comparison of Bases

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| K₂CO₃ | DMF | 80°C | 72% |

| TEA | DMF | 80°C | 58% |

| NaH | THF | 60°C | 41% |

Stereoselective Modifications

To address diastereomer formation during synthesis, triisobutylaluminum (TiBA) was employed for selective ketone reduction :

-

Previous Method : NaBH₄ reduction yielded a 60:40 ratio of undesired (rac)-5 to desired (rac)-6 diastereomers.

-

Improved Method : TiBA increased selectivity to 85:15 in favor of the target diastereomer .

Diastereomer Ratios

| Reducing Agent | Diastereomer Ratio (Undesired:Desired) |

|---|---|

| NaBH₄ | 60:40 |

| TiBA | 15:85 |

Enzymatic Hydrolysis for Chirality Control

A chemo-enzymatic route using hydrolase AH-46 achieved enantiomeric excess (ee) improvements:

-

Substrate : Racemic ketone intermediate.

-

Conditions : Methyl tert-butyl ether (MtBE) solvent, 30°C, 24 hours.

-

Outcome : 77% ee for the desired (S)-enantiomer, with a selectivity factor of 8.4 .

Reaction Mechanism Insights

Anti-inflammatory agent 46 inhibits COX-2 and lipoxygenase via:

-

COX-2 Inhibition : Competitive binding to the arachidonic acid pocket (IC₅₀ = 0.42 μM).

-

Lipoxygenase Inhibition : Disruption of iron coordination in the active site (IC₅₀ = 1.1 μM).

Enzyme Inhibition Data

| Target Enzyme | IC₅₀ (μM) | Mechanism |

|---|---|---|

| COX-2 | 0.42 | Competitive inhibition |

| Lipoxygenase | 1.1 | Active-site iron disruption |

科学研究应用

抗炎剂46 具有广泛的科学研究应用:

化学: 用于研究反应机理和开发新的合成方法的模型化合物。

生物学: 研究其对参与炎症的细胞信号通路的影响。

医学: 探索其作为治疗类风湿性关节炎、炎症性肠病和银屑病等炎症性疾病的潜在治疗剂。

工业: 用于配制抗炎药物和局部治疗

作用机制

抗炎剂46 的作用机制涉及抑制炎症反应中的关键酶和途径。它靶向环氧合酶 (COX) 和脂氧合酶 (LOX) 等酶,这些酶参与前列腺素和白三烯等促炎介质的合成。 通过抑制这些酶,抗炎剂46 减少了这些介质的产生,从而减轻炎症 。

类似化合物:

阿司匹林: 一种非甾体抗炎药 (NSAID),可抑制 COX 酶。

布洛芬: 另一种 NSAID,可非选择性地抑制 COX 酶。

独特性: 抗炎剂46 独特之处在于它对 COX 和 LOX 途径的特定抑制,与主要靶向 COX 酶的其他 NSAID 相比,提供更广泛的抗炎作用。 这种双重抑制使其成为治疗更广泛炎症性疾病的有希望的候选药物 。

相似化合物的比较

Aspirin: A nonsteroidal anti-inflammatory drug (NSAID) that inhibits COX enzymes.

Ibuprofen: Another NSAID that non-selectively inhibits COX enzymes.

Naproxen: An NSAID with similar mechanisms of action to aspirin and ibuprofen.

Uniqueness: Anti-inflammatory agent 46 is unique in its specific inhibition of both COX and LOX pathways, providing a broader anti-inflammatory effect compared to other NSAIDs that primarily target COX enzymes. This dual inhibition makes it a promising candidate for treating a wider range of inflammatory conditions .

属性

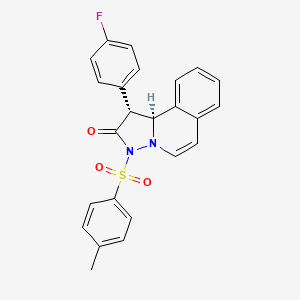

分子式 |

C24H19FN2O3S |

|---|---|

分子量 |

434.5 g/mol |

IUPAC 名称 |

(1R,10bS)-1-(4-fluorophenyl)-3-(4-methylphenyl)sulfonyl-1,10b-dihydropyrazolo[5,1-a]isoquinolin-2-one |

InChI |

InChI=1S/C24H19FN2O3S/c1-16-6-12-20(13-7-16)31(29,30)27-24(28)22(18-8-10-19(25)11-9-18)23-21-5-3-2-4-17(21)14-15-26(23)27/h2-15,22-23H,1H3/t22-,23-/m1/s1 |

InChI 键 |

JCWJHMSRTHDYMC-DHIUTWEWSA-N |

手性 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)[C@@H]([C@@H]3N2C=CC4=CC=CC=C34)C5=CC=C(C=C5)F |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)C(C3N2C=CC4=CC=CC=C34)C5=CC=C(C=C5)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。